Desfluoro Ezetimibe

Descripción general

Descripción

An impurity of the cholesterol absorption inhibitor Ezetimibe.

Mecanismo De Acción

Target of Action

Desfluoro Ezetimibe is a desfluoro impurity of Ezetimibe . The primary target of this compound is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

This compound mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine .

Biochemical Pathways

This compound interferes with the intestinal uptake of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver . This action leads to a decrease in serum cholesterol levels.

Pharmacokinetics

It is known that ezetimibe, the parent compound, is a potent, metabolically stable cholesterol absorption inhibitor

Result of Action

The result of this compound’s action is a reduction in serum cholesterol levels. By inhibiting the absorption of cholesterol in the intestine, it reduces the amount of cholesterol that reaches the liver, leading to lower cholesterol levels in the blood .

Action Environment

The action environment of this compound is primarily the small intestine, where it inhibits the absorption of cholesterol and phytosterols

Análisis Bioquímico

Biochemical Properties

Desfluoro Ezetimibe interacts with several enzymes and proteins. It is a desfluoro impurity of Ezetimibe, which is a potent cholesterol absorption inhibitor . Ezetimibe is a Niemann-Pick C1-like1 (NPC1L1) inhibitor . NPC1L1 is a critical protein involved in the absorption of dietary cholesterol in the intestine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, Ezetimibe has been shown to have reverse cholesterol transport (RCT) promoting effects in mice, hamsters, and humans . It has also been reported to attenuate nonalcoholic fatty liver disease (NAFLD) or nonalcoholic steatohepatitis (NASH) in animal models and humans .

Molecular Mechanism

The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . This process is crucial for the drug’s mechanism of action.

Temporal Effects in Laboratory Settings

During the synthetic process development studies of Ezetimibe, this compound was detected in the final product at levels ranging from 0.05% to 0.15% . This suggests that the compound is stable over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, Ezetimibe administration can attenuate postprandial hyperlipidemia by reducing the production of chylomicrons (CMs) from the small intestines and decreasing the absorption of free fatty acids (FFA) .

Metabolic Pathways

This compound is involved in several metabolic pathways. The major metabolic pathway for this compound consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver .

Actividad Biológica

Desfluoro ezetimibe is a notable impurity of the cholesterol absorption inhibitor ezetimibe, which is primarily used in the treatment of hyperlipidemia. Understanding the biological activity of this compound is crucial for evaluating its potential effects and implications in clinical settings.

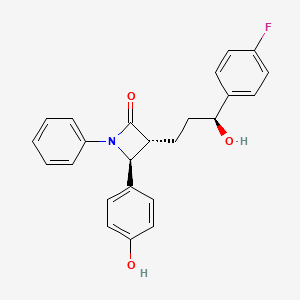

Chemical Structure and Synthesis

This compound, chemically known as (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, is synthesized as a byproduct during the manufacturing of ezetimibe. The synthesis involves several steps where the fluorine atom is removed from the ezetimibe structure, leading to the formation of this impurity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are employed to characterize and quantify this compound in pharmaceutical formulations .

Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which plays a critical role in the intestinal absorption of cholesterol. Although this compound is an impurity, its structural similarity to ezetimibe raises questions about its biological activity. Preliminary studies suggest that this compound may also exhibit some level of cholesterol absorption inhibition, though its efficacy compared to ezetimibe remains to be fully elucidated .

In Vivo Studies

Research involving animal models, such as zebrafish larvae fed a high-cholesterol diet, demonstrated that both ezetimibe and its desfluoro variant can effectively lower cholesterol levels . This suggests that this compound may contribute to lipid-lowering effects when present alongside ezetimibe.

Clinical Implications

The clinical relevance of this compound primarily revolves around its presence as an impurity in ezetimibe formulations. Regulatory bodies like the FDA monitor impurities due to their potential impact on drug safety and efficacy. The following table summarizes key findings related to this compound:

| Parameter | This compound | Ezetimibe |

|---|---|---|

| Chemical Structure | (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone |

| Mechanism of Action | Inhibits NPC1L1 (potentially) | Inhibits NPC1L1 |

| Lipid-Lowering Effect | Moderate (in vitro) | Strong |

| Safety Profile | Limited data available | Generally safe |

Propiedades

IUPAC Name |

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO3/c25-18-10-6-16(7-11-18)22(28)15-14-21-23(17-8-12-20(27)13-9-17)26(24(21)29)19-4-2-1-3-5-19/h1-13,21-23,27-28H,14-15H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZUFJFIXFJKBD-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730350 | |

| Record name | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302781-98-2 | |

| Record name | (3R,4S)-3-((3S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302781982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S)-3-((3S)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)-1-PHENYL-2-AZETIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMX6V14RUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.